DS-7423
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DS-7423 is an orally bioavailable inhibitor of phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase in the PI3K/mTOR signaling pathway, with potential antineoplastic activity. PI3K/mTOR kinase inhibitor this compound inhibits both PI3K kinase and mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in susceptible tumor cells. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy; mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independent of PI3K. Consequently, this agent may potentially be more potent than an agent that inhibits either PI3K kinase or mTOR kinase.
Aplicaciones Científicas De Investigación
Antitumor Activity in Ovarian Clear Cell Adenocarcinoma
DS-7423, a dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR), shows promise as a molecular targeted therapy for ovarian clear cell adenocarcinomas (OCCA). It effectively inhibits PI3Kα and mTOR, crucial in PI3K-AKT signaling pathways activated in OCCA. This compound has demonstrated potent anti-tumor effects in cell lines and mouse models, with its efficacy potentially linked to induction of TP53-dependent apoptosis in TP53 wild-type OCCAs (Kashiyama et al., 2014).
Clinical Trials for Advanced Solid Tumors
This compound has been explored in phase I clinical trials involving Japanese patients with advanced solid tumors. This study evaluated the safety, pharmacokinetics, and pharmacodynamics of this compound, aiming to determine its maximum tolerated dose and recommended phase II dose. The trial revealed the drug's tolerability and signs of anticancer activity, with a notable number of patients showing stable disease. The study highlights this compound's potential in treating various solid tumors (Yokota et al., 2014).
Global Harmonization of Oncology Trials
A study calling for global harmonization in oncology trials examined parallel first-in-human phase I studies of this compound in the United States and Japan. This comparison aimed to align the safety, pharmacokinetics, and pharmacodynamics assessments of this compound across different populations. The research emphasizes the importance of standardized approaches in international clinical trials, particularly for novel therapies like this compound (Yokota et al., 2017).
Propiedades
Nombre IUPAC |
NONE |
---|---|
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
DS7423; DS 7423; DS-7423 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.